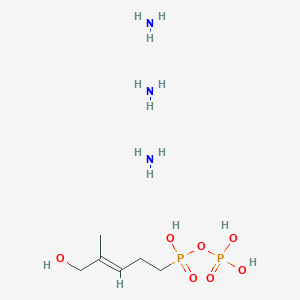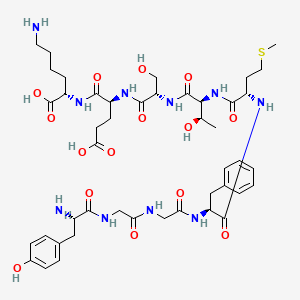
beta-Endorphin (1-9)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Endorphin (1-9): is an endogenous opioid neuropeptide and peptide hormone. It is a fragment of the larger beta-Endorphin (1-31) molecule, which is produced in certain neurons within the central nervous system and peripheral nervous system. Beta-Endorphin (1-9) is known for its role in pain relief and modulation of the immune response .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Endorphin (1-9) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of beta-Endorphin (1-9) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Endorphin (1-9) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products: The major products formed from these reactions include oxidized or reduced forms of beta-Endorphin (1-9) and various analogs with substituted amino acid residues .
Wissenschaftliche Forschungsanwendungen
Beta-Endorphin (1-9) has a wide range of scientific research applications:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating immune responses and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
Beta-Endorphin (1-9) exerts its effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding to these receptors, it activates intracellular signaling pathways that lead to analgesic effects and modulation of immune responses. The peptide can also influence the release of other neurotransmitters and hormones, contributing to its diverse physiological effects .
Vergleich Mit ähnlichen Verbindungen
Alpha-Endorphin: Another endogenous opioid peptide with similar but distinct physiological effects.
Gamma-Endorphin: A related peptide with different receptor affinities and functions.
Enkephalins: Shorter opioid peptides that also interact with opioid receptors but have different amino acid sequences and properties.
Uniqueness: Beta-Endorphin (1-9) is unique due to its specific sequence and the resulting high affinity for the mu-opioid receptor. This specificity contributes to its potent analgesic effects and its role in modulating immune responses, distinguishing it from other endogenous opioid peptides .
Eigenschaften
CAS-Nummer |
59481-79-7 |
|---|---|
Molekularformel |
C45H66N10O15S |
Molekulargewicht |
1019.1 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C45H66N10O15S/c1-25(57)38(44(68)54-34(24-56)43(67)51-30(15-16-37(61)62)40(64)53-32(45(69)70)10-6-7-18-46)55-41(65)31(17-19-71-2)52-42(66)33(21-26-8-4-3-5-9-26)50-36(60)23-48-35(59)22-49-39(63)29(47)20-27-11-13-28(58)14-12-27/h3-5,8-9,11-14,25,29-34,38,56-58H,6-7,10,15-24,46-47H2,1-2H3,(H,48,59)(H,49,63)(H,50,60)(H,51,67)(H,52,66)(H,53,64)(H,54,68)(H,55,65)(H,61,62)(H,69,70)/t25-,29+,30+,31+,32+,33+,34+,38+/m1/s1 |
InChI-Schlüssel |
ILNQJIWCDCNMDU-KIHARKTDSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
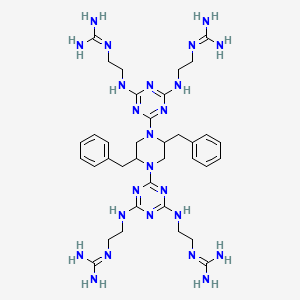
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
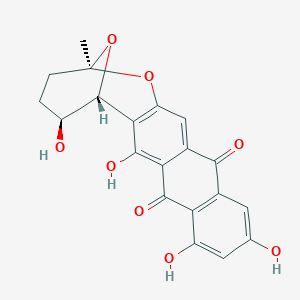
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

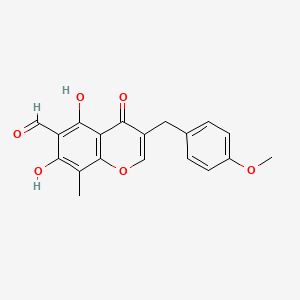

![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
